REACTION_CXSMILES
|
[NH2:1][CH2:2][CH:3]([C:5]([OH:7])=[O:6])[OH:4].[ClH:8].[CH3:9]O>>[ClH:8].[NH2:1][CH2:2][CH:3]([OH:4])[C:5]([O:7][CH3:9])=[O:6] |f:3.4|
|
Type
|
CUSTOM
|
Details
|
while being stirred with exclusion of moisture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
The solid material slowly dissolved
|
Type
|
CUSTOM
|
Details
|
to yield a pale yellow liquid after a few minutes
|
Type
|
CUSTOM
|
Details
|
Excess HCl gas was removed
|
Type
|
CUSTOM
|
Details
|
by bubbling nitrogen into the reaction mixture
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.NCC(C(=O)OC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.1 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][CH2:2][CH:3]([C:5]([OH:7])=[O:6])[OH:4].[ClH:8].[CH3:9]O>>[ClH:8].[NH2:1][CH2:2][CH:3]([OH:4])[C:5]([O:7][CH3:9])=[O:6] |f:3.4|
|
Type
|
CUSTOM
|
Details
|
while being stirred with exclusion of moisture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
The solid material slowly dissolved
|
Type
|
CUSTOM
|
Details
|
to yield a pale yellow liquid after a few minutes
|
Type
|
CUSTOM
|
Details
|
Excess HCl gas was removed
|
Type
|
CUSTOM
|
Details
|
by bubbling nitrogen into the reaction mixture
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.NCC(C(=O)OC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.1 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][CH2:2][CH:3]([C:5]([OH:7])=[O:6])[OH:4].[ClH:8].[CH3:9]O>>[ClH:8].[NH2:1][CH2:2][CH:3]([OH:4])[C:5]([O:7][CH3:9])=[O:6] |f:3.4|
|
Type
|
CUSTOM
|
Details
|
while being stirred with exclusion of moisture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
The solid material slowly dissolved
|
Type
|
CUSTOM
|
Details
|
to yield a pale yellow liquid after a few minutes
|
Type
|
CUSTOM
|
Details
|
Excess HCl gas was removed
|
Type
|
CUSTOM
|
Details
|
by bubbling nitrogen into the reaction mixture
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.NCC(C(=O)OC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.1 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |